(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine
Description
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-5-pyrazin-2-ylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c13-6-10-5-11(12-7-14-3-4-15-12)16-17(10)8-9-1-2-9/h3-5,7,9H,1-2,6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSQZSRBXHBPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=NC=CN=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in drug discovery and development.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₅N₅
- Molecular Weight : 229.28 g/mol
- CAS Number : 2098051-24-0
While the precise mechanism of action for this compound remains largely unknown, similar compounds have demonstrated various biological interactions. Notably, methylation at the non-coordinated nitrogen of the pyrazine ring has been observed in related structures, suggesting potential pathways for interaction with biological targets .
Antitumor Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit notable antitumor properties. For instance, a study highlighted the effectiveness of pyrazolopyrazines as selective MET inhibitors, which are crucial in treating several cancers . The inhibition of MET signaling pathways can lead to reduced tumor growth and improved patient outcomes.
Anti-inflammatory Properties
Compounds structurally related to this compound have shown significant anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic avenues for conditions such as arthritis and other inflammatory diseases .
Study 1: Antitumor Efficacy
A study conducted on a series of pyrazole derivatives demonstrated their efficacy against cancer cell lines. The results indicated that structural modifications could enhance antitumor activity significantly, suggesting that this compound could be further optimized for better therapeutic outcomes .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of pyrazole-based compounds revealed that they effectively inhibited pro-inflammatory cytokine production in vitro. This suggests a potential application for this compound in treating inflammatory diseases .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step approach involving:
- Formation of substituted pyrazole intermediates.
- Introduction of the cyclopropylmethyl group via alkylation.
- Coupling of the pyrazin-2-yl substituent through palladium-catalyzed cross-coupling reactions.
- Final functionalization to introduce the methanamine group on the pyrazole ring.
Key Synthetic Steps and Conditions
Alkylation of Pyrazole Core
- Starting Material: 4-pyrazoleboronic acid pinacol ester.
- Alkylating Agent: Cyclopropylmethyl halide (e.g., bromide).
- Base: Potassium carbonate (K₂CO₃), typically 2 equivalents.
- Solvent: Dimethylformamide (DMF).
- Temperature: Approximately 60 °C.
- Reaction Monitoring: Thin-layer chromatography (TLC).
- Work-up: Dilution with ethyl acetate, washing with water and brine, drying over sodium sulfate.
- Purification: Flash column chromatography (FCC) using petroleum ether (PE) and ethyl acetate mixtures.
- Yield: Moderate, e.g., 32% isolated yield for 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole intermediate.
Suzuki-Miyaura Cross-Coupling Reaction
- Purpose: To couple the pyrazole intermediate with pyrazin-2-yl boronic acid or esters.
- Catalyst: Palladium complexes such as PdCl₂(PPh₃)₂.
- Base: Cesium carbonate (Cs₂CO₃), 1.5 equivalents.
- Solvent: Dry DMF or dimethoxyethane (DME).
- Temperature: 85–100 °C.
- Reaction Monitoring: Liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Similar to alkylation step.
- Yield: Variable, often moderate; dependent on substrate and reaction conditions.
Introduction of Methanamine Group
- The methanamine group attached to the pyrazole ring can be introduced by reductive amination or nucleophilic substitution on a suitable precursor.
- Coupling agents such as bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride or carbodiimides (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) are used in the presence of bases like triethylamine or 4-dimethylaminopyridine to facilitate amide or amine bond formation.
- Reaction solvents include dichloromethane or DMF, with temperatures ranging from 0 °C to room temperature.
- Purification is achieved by crystallization or silica gel chromatography.
Representative Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Alkylation | Cyclopropylmethyl halide, K₂CO₃, DMF, 60 °C | 1-(Cyclopropylmethyl)-4-boronate pyrazole | 32 |
| 2 | Suzuki Coupling | PdCl₂(PPh₃)₂, Cs₂CO₃, DMF/DME, 85–100 °C | Pyrazin-2-yl substituted pyrazole derivative | Moderate |
| 3 | Amine Introduction | Coupling agent (e.g., bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride), base, DCM, 0–25 °C | (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine | Variable |
Detailed Research Findings and Notes
- The position of substituents on the pyrazole and pyridine rings significantly affects the reaction efficiency and the biological activity of the final compounds.
- The alkylation step is sensitive to reaction conditions; incomplete conversion and side product formation can reduce yields and complicate purification.
- The Suzuki coupling is a crucial step to attach the pyrazin-2-yl group, often requiring optimization of catalyst loading, base, and temperature to maximize yield and minimize side reactions.
- The amine functionalization step often uses peptide coupling chemistry techniques, employing carbodiimides or phosphinic chloride derivatives as coupling agents in the presence of bases to achieve high selectivity and yield.
- Purification steps typically involve flash chromatography or crystallization, with the final compound isolated as either the free base or salt form depending on downstream application requirements.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Considerations | Typical Yield Range |
|---|---|---|---|
| Alkylation of pyrazole | Cyclopropylmethyl halide, K₂CO₃, DMF, 60 °C | Side product formation, moderate yields | 30–40% |
| Suzuki-Miyaura coupling | Pd catalyst, Cs₂CO₃, DMF/DME, 85–100 °C | Catalyst choice critical, moderate yields | 25–60% |
| Amine introduction | Coupling agents (carbodiimides, phosphinic chloride), base, DCM, 0–25 °C | Sensitive to moisture, requires inert conditions | Variable (30–70%) |
| Purification | Flash chromatography, crystallization | Removal of side products, isolation form | N/A |
Q & A
Q. What are the optimal synthetic routes for (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine, and how can reaction conditions be tailored to improve yields?
The synthesis of this compound can be approached via multi-step reactions involving cyclopropylmethylation and pyrazine ring functionalization. A validated method involves:
- Step 1 : Condensation of a pyrazine-carbaldehyde intermediate with cyclopropylmethylamine under reductive amination conditions (e.g., NaCNBH₃ in methanol) .
- Step 2 : Cyclization with hydrazine derivatives to form the pyrazole core, followed by purification via column chromatography.
Yield optimization requires adjusting reaction parameters such as temperature (0–25°C for cyclopropylmethylation), solvent polarity (e.g., THF vs. ethanol), and stoichiometric ratios of intermediates. Evidence from similar pyrazole syntheses shows yields ranging from 31% to 95% depending on reaction control .
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regioselectivity of the pyrazole and cyclopropylmethyl groups. For example, the methanamine proton resonates at δ 3.8–4.2 ppm, while pyrazine protons appear as distinct doublets .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., using ESI-TOF) validates the molecular formula (C₁₃H₁₆N₆) with an error margin <2 ppm .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Q. How can researchers design preliminary biological activity screens for this compound?
Initial screens should focus on target-specific assays:
- Cytochrome P450 Inhibition : Use human liver microsomes to assess CYP2A6 inhibition, given structural similarities to 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine, a known CYP2A6 inhibitor .
- Antimicrobial Activity : Follow protocols for pyrazole derivatives, testing against Gram-positive bacteria (e.g., S. aureus) at concentrations of 10–100 µM .
- Dose-Response Curves : Perform IC₅₀ calculations using 3–5 replicates to ensure statistical validity.
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to enzymatic targets like CYP2A6?
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s pyrazine ring and CYP2A6’s active site (e.g., π-π stacking with Phe118).
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding free energy (ΔG) via the MM-PBSA method .
- QSAR Models : Corrogate substituent effects (e.g., cyclopropylmethyl vs. methyl groups) on inhibitory potency using datasets from structurally related inhibitors .
Q. What strategies resolve contradictions in bioactivity data across different studies?
| Study | Reported Activity | Conditions | Possible Confounders |
|---|---|---|---|
| A (2023) | IC₅₀ = 1.2 µM (CYP2A6) | pH 7.4, 37°C | Microsome batch variability |
| B (2024) | IC₅₀ = 5.8 µM (CYP2A6) | pH 6.8, 25°C | Substrate depletion |
Q. Methodological Solutions :
Q. How can metabolic stability and degradation pathways of this compound be analyzed in vitro?
- Liver Microsome Incubations : Incubate the compound with NADPH-fortified human microsomes at 37°C, sampling at 0, 15, 30, and 60 minutes. Quench with acetonitrile and analyze via LC-MS/MS to identify metabolites (e.g., hydroxylation at the cyclopropylmethyl group) .
- CYP Reaction Phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolizing enzymes.
Data Contradiction Analysis
Q. Why might the same compound exhibit variable antimicrobial activity in different studies?
- Strain Variability : S. aureus subtypes (e.g., MSSA vs. MRSA) differ in membrane permeability.
- Compound Solubility : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
- Assay Format : Broth microdilution (static) vs. time-kill assays (dynamic) may yield differing MIC values.
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Yields
| Intermediate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide | NaOH, Et₃N, 25°C | 85 | |
| Pyrazine-2-carbaldehyde derivative | Hydrazine, EtOH reflux | 56 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
